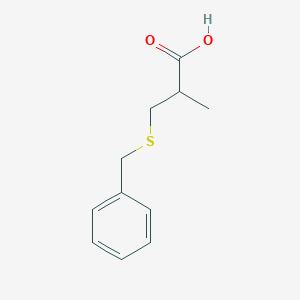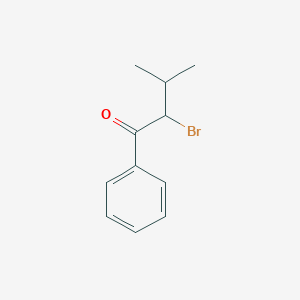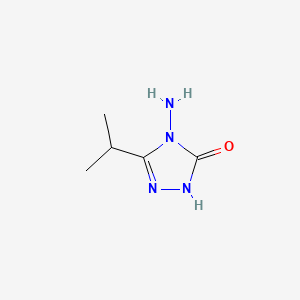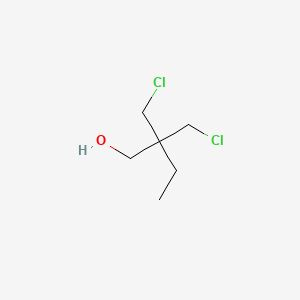
2,2-Bis(chloromethyl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multiple steps and reagents. For instance, the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was achieved by treating a chloromercurio precursor with methylmagnesium chloride, suggesting the use of organometallic reagents in the synthesis of chlorinated compounds . Similarly, the preparation of 1,2-bis(chlorodimethylgermyl)carborane and 1,2-bis(bromodimethylstannyl)carborane involved the reaction of dilithio-o-carborane with dichlorodimethylgermane and dibromodimethylstannane, respectively, indicating the use of halogenated reagents and metal-halogen exchange reactions .
Molecular Structure Analysis
The molecular structure of related compounds is elucidated using various spectroscopic techniques. For example, the structure of 2,3-bis(diphenylphosphinyl)-1,3-butadiene was determined using NMR spectroscopy, which is a common method for determining the structure of organic compounds . This suggests that similar techniques could be used to analyze the molecular structure of 2,2-Bis(chloromethyl)butan-1-ol.
Chemical Reactions Analysis
The reactivity of related compounds shows a variety of chemical transformations. The Wurtz-type coupling reaction and salt elimination reactions were used to synthesize cyclic compounds from bis(chlorodimethylgermyl)carborane and bis(bromodimethylstannyl)carborane . These reactions demonstrate the potential for creating complex structures from simpler chlorinated precursors, which could be relevant for the chemical reactions of 2,2-Bis(chloromethyl)butan-1-ol.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be influenced by their molecular structure. For instance, the solvatochromism and preferential solvation of 2,3-bis(chloromethyl)-1,4-anthraquinone were studied in different solvents and binary mixtures, indicating the compound's interactions with solvents and its solvation dynamics . Additionally, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters to produce polyesters suggests that biobased diols can be used to synthesize polymers with specific physical properties . These studies provide insights into how the structure of a compound like 2,2-Bis(chloromethyl)butan-1-ol could affect its physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chloromethylation Processes
2,2-Bis(chloromethyl)butan-1-ol is involved in chloromethylation reactions. These reactions include the chloromethylation of benzene and alkylbenzenes, which are essential in the field of organic chemistry. Such processes are crucial for the preparation of various chloromethylated compounds, with implications in the development of new chemical entities (Olah, Beal, & Olah, 1976).
Modification of Resins
Research has shown that 2,2-Bis(chloromethyl)butan-1-ol can be used in modifying phenolphthalein polyetherketone resin. This modification makes the resin more environmentally friendly and economical, due to the non-carcinogenic nature and lower cost of 2,2-Bis(chloromethyl)butan-1-ol. This has significant implications in the field of polymer chemistry and materials science (Guo, Yu, Zhou, & Cui, 2011).
Application in Liquid Phase Behavior Studies
In studies exploring liquid phase behavior, 2,2-Bis(chloromethyl)butan-1-ol plays a role in examining the separation of water-butan-1-ol mixtures using ionic liquids. This research is vital for understanding the separation processes in industrial applications, particularly in the context of biofuel production (Wlazło & Domańska, 2016).
Enhancing Absorption Resin Properties
It is also used in the chloromethylation of highly crosslinking macroporous absorption resin D101. This application demonstrates its utility in enhancing the properties of resins, which is significant for adsorption and separation technologies in various industrial processes (Lei, 2010).
Eigenschaften
IUPAC Name |
2,2-bis(chloromethyl)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2O/c1-2-6(3-7,4-8)5-9/h9H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFYPMIIDSCISR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CCl)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452064 |
Source


|
| Record name | 1-Butanol, 2,2-bis(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(chloromethyl)butan-1-ol | |
CAS RN |
5381-54-4 |
Source


|
| Record name | 1-Butanol, 2,2-bis(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,8-Dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1337422.png)

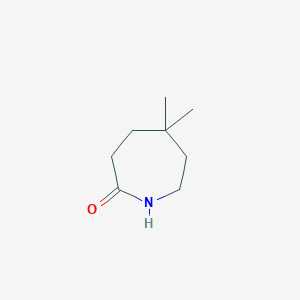

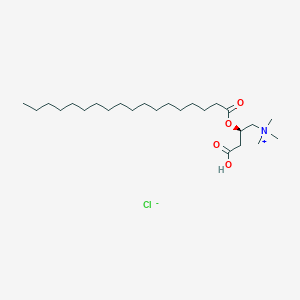

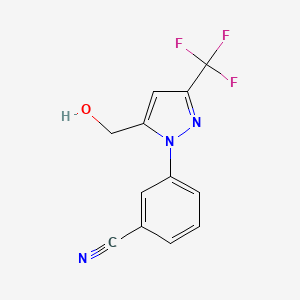

![4-[(3-Aminopyridin-2-yl)amino]phenol](/img/structure/B1337448.png)

